molecular formula C6H4N2S B1313948 4-Isothiocyanatopyridine CAS No. 76105-84-5

4-Isothiocyanatopyridine

Cat. No.: B1313948
CAS No.: 76105-84-5
M. Wt: 136.18 g/mol
InChI Key: KCJLDYVWDOTJKK-UHFFFAOYSA-N
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Description

4-Isothiocyanatopyridine is an organic compound with the molecular formula C₆H₄N₂S. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by an isothiocyanate group. This compound is known for its unique chemical properties and versatility in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isothiocyanatopyridine can be synthesized through a one-pot preparation method from pyridyl amines. This process involves the desulfurization of a dithiocarbamate salt, which is generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. The reaction is mediated by aqueous iron (III) chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The choice of base and reaction conditions are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols.

    Reaction Conditions: Typically carried out under mild conditions to prevent decomposition of the isothiocyanate group.

Major Products:

Scientific Research Applications

4-Isothiocyanatopyridine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with biological molecules, potentially inhibiting enzymes or modifying proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Phenyl Isothiocyanate
  • Benzyl Isothiocyanate
  • Allyl Isothiocyanate

Comparison: 4-Isothiocyanatopyridine is unique due to its pyridine ring, which imparts distinct electronic properties compared to other isothiocyanates. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

4-isothiocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c9-5-8-6-1-3-7-4-2-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJLDYVWDOTJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495582
Record name 4-Isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76105-84-5
Record name 4-Isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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